2-(2-Fluoro-4-methoxycarbonylphenyl)phenol
Description
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol (CAS: 1262000-09-8) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) on one benzene ring and a fluorine atom (-F) and methoxycarbonyl group (-COOCH₃) on the adjacent phenyl ring. Its molecular formula is C₁₅H₁₁FO₃, with a molecular weight of 258.25 g/mol . The compound is typically synthesized for applications in organic synthesis, pharmaceuticals, and materials science, where fluorine substitution enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-10(12(15)8-9)11-4-2-3-5-13(11)16/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZPPCZOOXAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683577 | |
| Record name | Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-09-8 | |
| Record name | Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluorophenol with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the desired biphenyl structure.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones are formed as major products.
Reduction: Alcohols are formed as major products.
Substitution: Substituted phenols are formed as major products.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Recent studies have explored the antifungal properties of derivatives related to 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol. For instance, compounds synthesized with similar structural motifs have shown potential against Fusarium oxysporum, a significant pathogen affecting crops. The inhibition concentration (IC50) values of these compounds were evaluated, demonstrating varying degrees of antifungal activity.
| Compound | IC50 (mM) |
|---|---|
| 10b | 0.42 ± 0.16 |
| 14a | 1.27 ± 0.15 |
| 14c | 0.70 ± 0.16 |
| Epoxiconazole | 0.06 ± 0.02 |
These findings suggest that modifications to the aromatic ring can enhance the antifungal properties, indicating a promising avenue for developing new antifungal agents based on this compound's structure .
Synthesis of Therapeutic Agents
The compound serves as an intermediate in the synthesis of various therapeutic agents, including SGLT2 inhibitors for diabetes treatment. The synthesis process has been optimized for scale-up, demonstrating feasibility for industrial applications .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to inhibit fungal growth can be harnessed to create effective agricultural fungicides. The ongoing research focuses on modifying the compound's structure to enhance its efficacy and reduce toxicity to non-target organisms.
Analytical Chemistry
Analytical Applications
In analytical chemistry, derivatives of this compound are utilized in various assays and analytical techniques due to their unique chemical properties. They can serve as standards or reagents in qualitative and quantitative analyses, particularly in detecting specific biological activities or interactions.
Case Study 1: Antifungal Activity Assessment
A study assessed the antifungal activity of various derivatives related to this compound against Fusarium oxysporum. The results indicated that certain substitutions on the phenolic structure significantly improved antifungal activity, with compound 10b showing an IC50 value of 0.42 mM, which is comparable to established antifungal agents .
Case Study 2: Synthesis for SGLT2 Inhibitors
In a practical industrial setting, researchers developed a six-step synthesis route for producing key intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from readily available materials. This compound is pivotal in synthesizing SGLT2 inhibitors currently undergoing clinical trials for diabetes therapy . The scalability of this process was demonstrated with yields reaching up to 24% over large batches.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Electronic and Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in YA-1801 acts as a hydrogen bond donor, while the ester carbonyl serves as an acceptor. This contrasts with 4-Acetoxybenzoic acid, which has additional hydrogen bonding capacity via its carboxylic acid group, leading to higher solubility in water .
- Electron-Withdrawing Effects: The fluorine atom in YA-1801 induces electron withdrawal, stabilizing the aromatic ring. In contrast, trifluoromethyl-substituted analogs (e.g., (2-Fluoro-4-(trifluoromethyl)phenyl)methanol, CAS 197239-49-9) exhibit stronger electron-withdrawing effects, further reducing electron density and increasing resistance to electrophilic substitution .
Analytical and Crystallographic Data
Structural elucidation of YA-1801 and analogs employs crystallographic tools like SHELX and ORTEP-3 , which model hydrogen-bonding networks and molecular conformations . For instance, the crystal structure of 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (a related compound) reveals intermolecular hydrogen bonds between hydroxyl and carbonyl groups .
Biological Activity
The compound 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol is a phenolic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the introduction of a fluoro and methoxycarbonyl group onto a phenol structure. The compound can be synthesized through various organic reactions, including electrophilic aromatic substitution and coupling reactions. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 272.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer properties of phenolic compounds, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, through the up-regulation of p21 expression. This mechanism suggests that it may interfere with the cell division process, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
Phenolic compounds have also been noted for their antimicrobial properties. Studies show that derivatives similar to this compound possess antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit enzyme functions .
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that phenolic compounds can exhibit neuroprotective effects. These effects are often linked to their antioxidant properties, which help mitigate oxidative stress in neuronal cells .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of this compound on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 20 µM. The compound was found to significantly inhibit cell proliferation compared to controls, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In a comparative study of various phenolic compounds, this compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL. This underscores the compound's potential application in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
